
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- is a complex organic compound that features a naphthalene ring, a morpholinoethyl group, and a tetrahydrofurfuryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- typically involves multiple steps, starting with the preparation of the naphthaleneethanethiol core. This is followed by the introduction of the morpholinoethyl and tetrahydrofurfuryl groups through a series of substitution and addition reactions. Common reagents used in these reactions include halogenated naphthalene derivatives, morpholine, and tetrahydrofuran. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and optimized. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic ring and other functional groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups onto the aromatic ring or other parts of the molecule.
科学研究应用
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: The compound’s unique properties may be leveraged in the development of new materials, such as polymers and coatings.
作用机制
The mechanism by which 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- exerts its effects is largely dependent on its interaction with molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The morpholinoethyl and tetrahydrofurfuryl groups may also contribute to the compound’s binding affinity and specificity for certain targets. Pathways involved in these interactions include redox signaling, enzyme inhibition, and modulation of receptor activity.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Compounds such as 1-naphthol and 2-naphthylamine share the naphthalene core but differ in their functional groups.
Thiols: Compounds like ethanethiol and benzenethiol contain the thiol group but lack the complex substituents found in 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)-.
Morpholine derivatives: Compounds such as morpholine and N-methylmorpholine share the morpholine ring but differ in their overall structure.
Uniqueness
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the naphthalene ring, thiol group, morpholinoethyl group, and tetrahydrofurfuryl group in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.
属性
CAS 编号 |
47539-72-0 |
|---|---|
分子式 |
C23H31NO2S |
分子量 |
385.6 g/mol |
IUPAC 名称 |
4-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]morpholine |
InChI |
InChI=1S/C23H31NO2S/c1-2-8-22-19(5-1)6-3-9-23(22)20(17-21-7-4-13-26-21)18-27-16-12-24-10-14-25-15-11-24/h1-3,5-6,8-9,20-21H,4,7,10-18H2 |
InChI 键 |
QXDSXSBUSHRGQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CC(CSCCN2CCOCC2)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



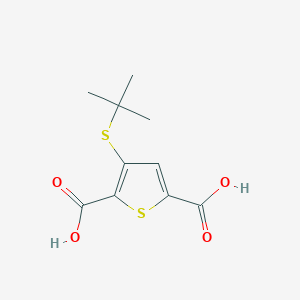
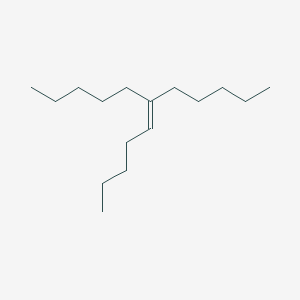
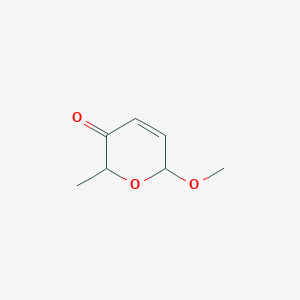
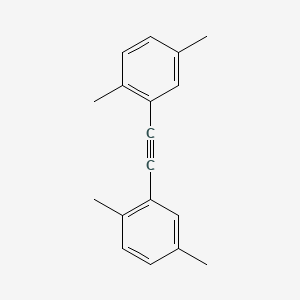
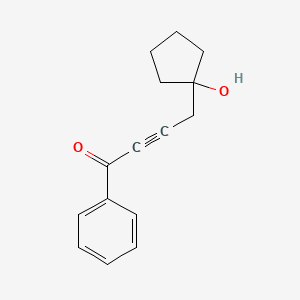
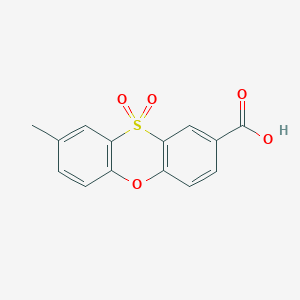

![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
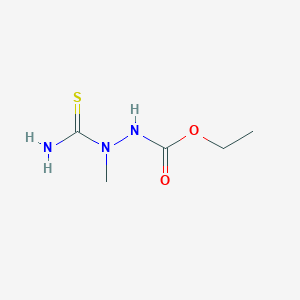

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)


